Cyclazocine vs. Pentazocine: 7-Fold Greater Potency as an NMDA Receptor Antagonist
In vivo microelectrophoretic and intravenous tests on cat and rat spinal neurons demonstrate that racemic (±)-cyclazocine is approximately 7 times more potent as an N-methyl-D-aspartate (NMA) antagonist compared to racemic (±)-pentazocine [1]. The (-)-isomers of both drugs were about 2 times more potent than their respective (+)-isomers. This differential NMDA antagonist activity is a key differentiator, as it suggests a distinct pharmacological profile potentially relevant for neuroprotection and modulation of excitatory neurotransmission.
| Evidence Dimension | NMDA receptor antagonist potency |
|---|---|
| Target Compound Data | (±)-Cyclazocine: ~7x more potent than (±)-pentazocine |
| Comparator Or Baseline | (±)-Pentazocine: Baseline for comparison |
| Quantified Difference | Cyclazocine is ~7-fold more potent |
| Conditions | Cat and rat spinal neurons in vivo (microelectrophoretic and i.v. administration) |
Why This Matters
For studies focused on excitotoxicity or neuroprotection where NMDA receptor modulation is a critical endpoint, cyclazocine provides a significantly more potent tool compound than pentazocine.
- [1] Church J, Lodge D. Cyclazocine and pentazocine as N-methylaspartate antagonists on cat and rat spinal neurons in vivo. J Pharmacol Exp Ther. 1990;253(2):636-45. View Source
